(5Z)-5-(2-chloro-6-fluorobenzylidene)-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
CAS No.:
Cat. No.: VC15570686
Molecular Formula: C18H11ClFN3OS
Molecular Weight: 371.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H11ClFN3OS |
|---|---|
| Molecular Weight | 371.8 g/mol |
| IUPAC Name | (5Z)-5-[(2-chloro-6-fluorophenyl)methylidene]-2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
| Standard InChI | InChI=1S/C18H11ClFN3OS/c1-10-5-2-3-6-11(10)16-21-18-23(22-16)17(24)15(25-18)9-12-13(19)7-4-8-14(12)20/h2-9H,1H3/b15-9- |
| Standard InChI Key | FOVJZUDJVABCJJ-DHDCSXOGSA-N |
| Isomeric SMILES | CC1=CC=CC=C1C2=NN3C(=O)/C(=C/C4=C(C=CC=C4Cl)F)/SC3=N2 |
| Canonical SMILES | CC1=CC=CC=C1C2=NN3C(=O)C(=CC4=C(C=CC=C4Cl)F)SC3=N2 |
Introduction
The compound "(5Z)-5-(2-chloro-6-fluorobenzylidene)-2-(2-methylphenyl) thiazolo[3,2-b] triazol-6(5H)-one" belongs to the heterocyclic thiazolo[3,2-b] triazole family. These compounds are known for their diverse pharmacological properties and applications in medicinal chemistry. The presence of a thiazole ring fused with a triazole moiety imparts unique electronic and steric characteristics that make these molecules valuable in drug discovery.
Key Functional Groups
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Halogen substituents (chlorine and fluorine): Enhance lipophilicity and may improve binding affinity to biological targets.
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Aromatic systems: Contribute to π-electron interactions with enzymes or receptors.
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Imine linkage: Characteristic of the benzylidene group at position 5.
Synthesis
The synthesis of this compound typically involves:
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Formation of the thiazolo[3,2-b]124triazole core through cyclization reactions involving thioamides and hydrazines.
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Introduction of the benzylidene group via condensation of an aldehyde (e.g., 2-chloro-6-fluorobenzaldehyde) with the core structure.
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Substitution at position 2 using electrophilic aromatic substitution or related methods to attach the methylphenyl group.
General Reaction Scheme
Pharmacological Potential
Compounds in this class have been investigated for:
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Anticancer activity: The halogenated benzylidene moiety is known to enhance cytotoxic effects against tumor cells by interacting with DNA or enzymes involved in cell proliferation.
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Antimicrobial properties: The thiazole-triazole system disrupts microbial enzyme function.
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Anti-inflammatory effects: Aromatic substituents modulate pathways associated with inflammation.
Research Findings
Although specific data on this compound is unavailable from current sources:
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Related thiazolo[3,2-b] triazoles have demonstrated promising results in preclinical studies targeting cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).
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Halogenated derivatives exhibit selective toxicity toward malignant cells while sparing normal cells.
Example Data Table for Related Compounds
| Compound | IC (MCF-7) | IC (A549) | Selectivity Index |
|---|---|---|---|
| 5-Benzylidene-thiazolo[3,2-b]-triazole | ~10 µM | ~15 µM | High |
| Halogenated derivative | ~5 µM | ~8 µM | Very High |
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